N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(12-26-16-7-2-1-3-8-16)21-15-6-4-5-14(11-15)17-9-10-18-22-20-13-24(18)23-17/h1-11,13H,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYTSIYEQNUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps. One common method involves the reaction of 3-chloro-6-(3-nitrophenyl)pyridazine with formylhydrazide or an alkanoylhydrazine in refluxing n-butanol. This reaction yields 6-(3-nitrophenyl)-1,2,4-triazolo[4,3-b]pyridazine, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or n-butanol, and specific pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings.
Scientific Research Applications
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide has been explored for its potential in various scientific research applications:
Medicinal Chemistry: The compound has shown promise as an anti-cancer agent, particularly against breast cancer cell lines. It exhibits cytotoxic activity and can induce apoptosis in cancer cells.
Biological Research: The compound’s ability to inhibit specific enzymes, such as PARP-1 and EGFR, makes it a valuable tool in studying cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide involves its interaction with molecular targets such as PARP-1 and EGFR. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to the induction of apoptosis in cancer cells . This inhibition disrupts critical cellular processes, ultimately resulting in cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, with substituent variations dictating target specificity and potency. Below is a detailed comparison of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide and its analogs:
Structural and Functional Analogues
Key Findings
LIN28 Inhibitors (C1632) :
- C1632, a methyl-substituted analog, blocks LIN28/let-7 interaction, restoring let-7 tumor-suppressive miRNA and reducing PD-L1 expression. This leads to impaired tumorsphere formation in cancer cell lines and in vivo tumor regression .
- Differentiation : Unlike the target compound, C1632 promotes embryonic stem cell (ESC) differentiation, suggesting triazolopyridazine derivatives may have dual roles in oncology and regenerative medicine .
Calpain-1/PEF(S) Binders :
- Compounds like 2-(4-ethoxyphenyl)-N-[4-(3-methyl...) () and related triazolopyridazines bind to the PEF(S) domain of calpain-1 via π-stacking (e.g., with Trp168) and hydrogen bonding, displacing the fluorescent probe TNS .
- SAR Insight : The ethoxyphenyl group enhances hydrophobic interactions, while the acetamide linker may improve solubility compared to sulphonamide analogs .
Structural Variations and Activity: Phenoxy vs. Methoxy Derivatives: highlights a methoxy-substituted triazolopyridazine (CAS 2034354-35-1) with undefined activity, underscoring the scaffold’s versatility for chemical optimization .
Molecular Docking and Binding Interactions
- C1632 : Predicted to occupy LIN28’s RNA-binding pocket, disrupting let-7 interaction .
- PEF(S) Binders : Triazolopyridazine-pyridine hybrids (e.g., compound 10 in ) exhibit π-stacking with Trp168 and hydrogen bonding, critical for calpain-1 modulation .
Efficacy and Limitations
- C1632 : Demonstrated in vivo efficacy at 80 µM (topical delivery) but requires DMSO solubilization, posing formulation challenges .
Biological Activity
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a triazolo-pyridazine core linked to a phenoxyacetamide moiety. Its molecular formula is , and it possesses distinct functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O2 |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 894068-82-7 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit potent antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Against Gram-negative bacteria: Effective against Escherichia coli and Pseudomonas aeruginosa.
- Against Gram-positive bacteria: Exhibits activity against Staphylococcus aureus.
The compound was found to outperform traditional antibiotics like Indomethacin and Imipenem in certain assays .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated using the carrageenan-induced paw edema model. The results indicated that it significantly reduces inflammation compared to standard anti-inflammatory medications. The percentage inhibition of inflammation was calculated using the following formula:
This demonstrates the compound's ability to modulate inflammatory pathways effectively .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. In vitro testing on various cancer cell lines showed promising results in inhibiting cell proliferation .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The compound exhibited higher inhibition zones against tested pathogens than commercial antibiotics .
- Anti-inflammatory Assessment : In a controlled experiment involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in paw swelling compared to the control group .
- Cytotoxicity Studies : Research conducted on various cancer cell lines indicated that this compound could induce cytotoxic effects through apoptosis. The IC50 values were determined for several cell lines, showing effective concentrations that inhibit cell growth significantly .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide?
- Methodology : Multi-step synthesis involving (1) coupling of phenoxyacetic acid derivatives with triazolo-pyridazine precursors via nucleophilic substitution or amidation, (2) cyclization of intermediates under controlled temperatures (60–120°C), and (3) purification via column chromatography. Key parameters include solvent selection (e.g., DMF for solubility), inert atmospheres (N₂/Ar), and catalysts (e.g., EDCI/HOBt for amide bond formation) .
- Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity. Yields improve with slow addition of reagents and pH control (neutral to mildly basic conditions) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), triazole NH (δ ~10.5 ppm), and acetamide carbonyl (δ ~168 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the triazolo-pyridazine core .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% validated using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening strategies are recommended for assessing its activity?
- In vitro Assays :
- Kinase Inhibition : Screen against p38 MAPK or related kinases using fluorescence polarization assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Molecular Docking : Employ software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Met109 in p38 MAPK) and hydrophobic packing with fluorophenyl substituents .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energy (MM-PBSA/GBSA) .
Q. What methodologies resolve contradictions in bioactivity data across different studies?
- Comparative Assays : Replicate experiments under standardized conditions (e.g., identical cell lines, serum concentrations). For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations during kinase assays .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate contributions to activity .
Q. What strategies mitigate instability issues during in vitro assays?
- Degradation Studies : Use LC-MS to identify hydrolytic degradation products (e.g., cleavage of the acetamide bond in acidic buffers). Stabilize with cryopreservation (-80°C) or antioxidants (e.g., 0.1% BHT) .
- Prodrug Design : Modify the phenoxy group to ester prodrugs, enhancing metabolic stability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
